molecular formula C18H24FNO5 B3049556 (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate CAS No. 2102412-78-0

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate

Cat. No.: B3049556
CAS No.: 2102412-78-0
M. Wt: 353.4
InChI Key: ZIXRVRHNXIEJKA-AWEZNQCLSA-N
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Description

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate (CAS 96097-52-8) is a sophisticated chiral compound of significant value in medicinal chemistry and drug discovery research. This molecule serves as a crucial synthetic intermediate, particularly in the construction of complex bioactive molecules. Its structure incorporates several key functional groups: a chiral center, a tert-butoxycarbonyl (Boc)-protected amine, a 3-fluorophenyl group, and a methyl ester. The Boc-protected amine is a standard strategy in multi-step synthetic routes, as it allows for the temporary protection of the amine functionality, which can be selectively deprotected under mild acidic conditions to generate a free amine for further coupling reactions . The presence of the fluorophenyl moiety is of high interest, as the introduction of fluorine into drug candidates is a well-established method to modulate their physicochemical properties, metabolic stability, and binding affinity . This compound is strictly intended for research and development applications in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this high-purity building block to advance their work in developing novel therapeutic agents, such as protease inhibitors, enzyme agonists/antagonists, and other small-molecule pharmaceuticals. Its molecular formula is C18H24FNO5 and it has a molecular weight of 353.4 g/mol .

Properties

IUPAC Name

methyl (5S)-6-(3-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-14(15(21)8-9-16(22)24-4)11-12-6-5-7-13(19)10-12/h5-7,10,14H,8-9,11H2,1-4H3,(H,20,23)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRVRHNXIEJKA-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114835
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-78-0
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ketoreductase-Mediated Stereoselective Reduction

A pivotal step in synthesizing the (S)-configured backbone involves enzymatic reduction. For analogous β-keto esters, Pichia finlandica secondary alcohol dehydrogenase (PfODH) and formate dehydrogenase (FDH) have been employed to achieve enantiomeric excess (e.e.) >99%. For instance, ethyl 4-chloroacetoacetate is reduced to ethyl (S)-4-chloro-3-hydroxybutyrate using PfODH with NADH regeneration via FDH. Applied to the target compound, a similar system could reduce a 4-oxo intermediate to the (S)-alcohol precursor before oxidation to the ketone.

Co-Factor Regeneration Systems

Efficient NADH recycling is critical for scalability. The FDH-mediated conversion of ammonium formate to $$ \text{CO}2 $$ and $$ \text{NH}3 $$ regenerates NADH from NAD$$^+$$, enabling catalytic co-factor usage. This system, when paired with glucose dehydrogenase, achieves space-time yields >32 g/L/day in continuous processes, suggesting applicability to large-scale 4-oxohexanoate synthesis.

Boc Protection and Peptide Coupling Strategies

Introduction of the Boc Group

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) under basic conditions (e.g., $$ \text{NaHCO}3 $$). For example, methyl L-cysteinate derivatives are Boc-protected in dichloromethane (DCM) using $$ \text{Boc}_2\text{O} $$ and 4-dimethylaminopyridine (DMAP). This step must precede ketone formation to prevent side reactions.

Amide Bond Formation via Carbodiimide Coupling

The Boc-protected amine is coupled to the 4-oxohexanoate backbone using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). In a representative protocol, L-cysteine methyl ester is reacted with a carboxylic acid derivative in DCM, yielding amides in >69% yield after purification. For the target compound, this approach would link the Boc-amino group to the hexanoate core.

Incorporation of the 3-Fluorophenyl Substituent

Friedel-Crafts Acylation

The 3-fluorophenyl group can be introduced via Friedel-Crafts acylation using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst. For example, benzophenone derivatives are synthesized by reacting aryl chlorides with aromatic hydrocarbons. Adapting this method, 3-fluorophenylacetyl chloride could acylate a hexanoate precursor to install the substituent at position 6.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers an alternative route. A brominated hexanoate intermediate could react with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$). This method, demonstrated for aryl-alkyne couplings, provides regioselectivity and functional group tolerance.

Final Esterification and Oxidation

Methyl Ester Formation

The terminal carboxyl group is esterified using methanol under acidic (e.g., $$ \text{H}2\text{SO}4 $$) or enzymatic conditions. Lipase-catalyzed esterification avoids racemization, critical for preserving the S-configuration.

Oxidation to the 4-Oxo Group

A secondary alcohol intermediate is oxidized to the ketone using Jones reagent ($$ \text{CrO}_3 $$) or pyridinium chlorochromate (PCC). For instance, D-lactate dehydrogenase (D-LDH)-generated (R)-hydroxy acids are oxidized to ketones in situ, ensuring compatibility with acid-sensitive Boc groups.

Challenges and Optimization Opportunities

  • Stereochemical Integrity : PfODH’s enantioselectivity must be preserved during oxidation steps.
  • Boc Group Stability : Acidic conditions during Friedel-Crafts acylation risk Boc deprotection, necessitating pH control.
  • Purification : Silica gel chromatography remains standard, but membrane-based separations could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a valuable building block in the development of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the Boc group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(5S)-5-Benzyloxycarbonyl-5-tert-Butoxycarbonylamino-2-Oxo-Pentylide-Dimethylsulfoxonium (Corrected from Hexylide)
  • Key Differences :
    • Backbone Length : The corrected compound (pentylide) has a five-carbon chain vs. the six-carbon chain in the target compound.
    • Substituents : A benzyloxycarbonyl (Cbz) group replaces the 3-fluorophenyl moiety, altering steric and electronic properties.
    • Reactivity : The dimethylsulfoxonium group in the analogue enhances electrophilicity at the keto position, whereas the target compound’s methyl ester favors nucleophilic acyl substitutions .
(S)-2-((tert-Butoxycarbonyl)amino)-6-Methoxy-6-Oxohexanoic Acid (SI-2)
  • Key Differences: Functional Groups: SI-2 features a carboxylic acid at position 6 instead of a methyl ester, increasing hydrophilicity and acidity (pKa ~4-5).
Methyl (S)-5-((tert-Butoxycarbonyl)amino)-6-Hydroxyhexanoate (SI-3)
  • Key Differences :
    • Oxo vs. Hydroxy Group : SI-3 lacks the 4-oxo group, reducing electrophilicity and conjugation.
    • Substituent : A hydroxy group at position 6 instead of 3-fluorophenyl diminishes lipophilicity (logP difference ~1.5–2.0) and eliminates fluorine’s electron-withdrawing effects .

Physicochemical and Reactivity Profiles

Property Target Compound Pentylide Analogue SI-2 SI-3
Backbone Length 6-carbon 5-carbon 6-carbon 6-carbon
Key Functional Groups 4-oxo, Boc, 3-fluorophenyl 2-oxo, Boc, Cbz Boc, carboxylic acid Boc, hydroxy
Solubility (Organic) High (methyl ester) Moderate (sulfoxonium) Low (carboxylic acid) Moderate (hydroxy)
Electrophilicity Moderate (ester + oxo) High (sulfoxonium + oxo) Low (carboxylic acid) Low (ester)
Stereochemical Impact (S)-configured Boc at C5 (5S)-configured Boc at C5 Boc at C2 Boc at C5

Biological Activity

(S)-Methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate, identified by its CAS number 1093192-06-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate is C19H30N2O4, with a molecular weight of 350.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

PropertyValue
Molecular Weight350.45 g/mol
FormulaC19H30N2O4
SolubilityModerately soluble
Log P (octanol-water)2.97
Bioavailability Score0.55

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, fluoro-analogues of related compounds have shown bacteriostatic activity against E. coli, suggesting that (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate may possess similar properties due to the presence of the fluorophenyl group .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. While specific inhibitory activities have not been extensively documented for this compound, its structural analogs have been investigated for their roles as inhibitors in metabolic pathways. For example, compounds featuring the Boc group are often involved in enzyme inhibition mechanisms relevant to drug metabolism .

Structure-Activity Relationships (SAR)

The presence of the tert-butoxycarbonyl group is crucial as it enhances the lipophilicity and stability of the compound, potentially improving its permeability across biological membranes. The fluorophenyl moiety may also contribute to increased potency against specific biological targets by enhancing binding affinity through hydrophobic interactions.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies on structurally similar compounds have demonstrated their ability to inhibit bacterial growth effectively, providing a basis for further exploration of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate in antibiotic development.
  • Pharmacokinetics : The compound's high gastrointestinal absorption indicates its potential for oral bioavailability, making it a candidate for further pharmacological studies aimed at systemic delivery .
  • Potential Therapeutic Applications : Given its structural characteristics, there is potential for this compound to be explored in the context of developing therapies for infections caused by resistant strains of bacteria or as a scaffold for designing new enzyme inhibitors.

Q & A

Q. What controls are essential when testing the compound’s stability under catalytic hydrogenation?

  • Methodological Answer : Include Boc-deprotected analogs as negative controls. Monitor hydrogenolysis byproducts (e.g., tert-butyl alcohol) via GC-MS and adjust Pd/C catalyst loading (5–10 wt%) to minimize over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate
Reactant of Route 2
(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate

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